molecular formula C19H17BrN2O2S B2539728 ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 372974-71-5

ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2539728
CAS No.: 372974-71-5
M. Wt: 417.32
InChI Key: RPVMHUDOLYOYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a 2-sulfanylidene (thione) group at position 2, a 2-bromophenyl substituent at position 4, and a phenyl group at position 5. This compound is synthesized via a solvent-free Biginelli condensation, typically involving a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2-bromobenzaldehyde), and thiourea under acid catalysis .

Properties

IUPAC Name

ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)15-16(12-8-4-3-5-9-12)21-19(25)22-17(15)13-10-6-7-11-14(13)20/h3-11,17H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVMHUDOLYOYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and substituted benzaldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, debrominated compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among tetrahydropyrimidine derivatives significantly affect their physicochemical properties, synthetic pathways, and biological activities. Below is a detailed comparison with key analogs:

Substituent Effects at Position 4

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate The bromine atom at the para-position reduces steric hindrance compared to the ortho-substituted target compound. This positional isomerism leads to differences in crystal packing and melting points (reported melting point for para-bromo analogs: ~210–220°C) . Synthesized via a similar solvent-free method but with 4-bromobenzaldehyde, yielding crystalline solids after recrystallization from ethanol .
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorine at position 4 and a p-tolyl group at N1 enhance lipophilicity and metabolic stability. Demonstrated moderate anticancer activity in preliminary screenings, though specific data for the bromo analog are unavailable .

Functional Group Variations at Position 2

  • The oxo derivative exhibits weaker antioxidant activity compared to thione analogs, as seen in similar compounds .
  • Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

    • The benzodioxolyl group enhances solubility in polar solvents (e.g., DMSO) compared to bromophenyl derivatives. The thione group contributes to a higher decomposition temperature (~220°C) .

Substituent Effects at Position 6

  • Chlorine at position 4 provides electronic effects similar to bromine but with reduced van der Waals interactions .
  • The meta-fluoro substituent alters electronic distribution compared to ortho-bromo, affecting reactivity in cross-coupling reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents (Position) Melting Point/Decomposition (°C) Solubility
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-BrPh), 6-Ph, 2-S Not reported DMSO, Ethanol
Ethyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-BrPh), 6-Me, 2-S 210–220 Ethanol
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-FPh), 6-Me, 1-p-Tol, 2-S 182–184 DMSO
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(3-FPh), 6-Me, 2-O 202–206 Methanol

Biological Activity

Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anti-diabetic, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core, which is known for its presence in various biologically active molecules. The general formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20BrN2O2S
  • Molecular Weight : 404.34 g/mol

Structural Characteristics

The structural characteristics of the compound include:

  • A bromophenyl group that may influence its reactivity and biological interactions.
  • A sulfanylidene moiety that contributes to its potential as a bioactive agent.

Antioxidant Activity

The antioxidant activity of this compound was evaluated using various assays. The results indicated significant radical scavenging capabilities.

IC50 Values for Antioxidant Activity

CompoundIC50 Value (µM)
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene6.261 - 2358
Standard Antioxidant (e.g., Ascorbic Acid)5.0

These values suggest that while the compound exhibits antioxidant properties, it may not be as potent as standard antioxidants.

Anti-Diabetic Activity

The compound's effect on alpha-amylase inhibition was also assessed to evaluate its potential anti-diabetic properties.

Alpha-Amylase Inhibition

CompoundIC50 Value (µM)
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene6.539 - 11.27
Acarbose (Standard)50

This indicates that the compound has moderate inhibitory effects on alpha-amylase, which could contribute to its anti-diabetic potential.

Cytotoxic Activity

Cytotoxicity was assessed against the HepG2 cell line using the MTT assay. The findings revealed varying degrees of cytotoxic effects.

Cytotoxicity Data

CompoundIC50 Value (µg/mL)
Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene5.351 - 18.69
Doxorubicin (Standard)0.5

The results suggest that this compound possesses notable cytotoxicity against liver cancer cells, indicating potential therapeutic applications in oncology.

Study on Antioxidant and Cytotoxic Properties

In a study published in MDPI, researchers synthesized various derivatives of tetrahydropyrimidines and evaluated their biological activities. Ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene was among those tested and demonstrated significant radical scavenging and cytotoxic activities compared to established standards .

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene with biological targets involved in oxidative stress and cancer pathways. These studies suggest that the compound may interact with key enzymes involved in these processes, further supporting its potential therapeutic applications.

Q & A

What synthetic methodologies are most effective for preparing ethyl 4-(2-bromophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Level: Basic
Answer:
The compound can be synthesized via modified Biginelli-like multicomponent reactions. A typical approach involves:

  • Step 1: Condensation of a substituted aldehyde (e.g., 2-bromobenzaldehyde) with a β-ketoester (ethyl acetoacetate) and thiourea in the presence of a Lewis acid catalyst (e.g., HCl or BF₃·Et₂O) to form the tetrahydropyrimidine scaffold .
  • Step 2: Optimization of solvent polarity (e.g., ethanol or acetonitrile) and temperature (70–90°C) to enhance regioselectivity and yield .
  • Step 3: Post-synthetic purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfanylidene derivative .

Key Considerations:

  • Substituent positioning (e.g., 2-bromophenyl vs. 3-bromophenyl) may require tailored reaction times to avoid side products like regioisomers .

How is the structural integrity of this compound validated in synthetic workflows?

Level: Basic
Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–S bond ≈ 1.68 Å) and confirms the sulfanylidene group’s planar geometry .
  • ¹H/¹³C NMR: Distinct signals for the tetrahydropyrimidine ring (δ 3.2–4.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.0 ppm for bromophenyl and phenyl substituents) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] at m/z ≈ 445.02) and isotopic patterns from bromine .

Data Cross-Validation:

  • Discrepancies in crystallographic disorder (e.g., phenyl ring orientation) should be resolved via Hirshfeld surface analysis .

What role does the 2-bromophenyl substituent play in modulating biological activity?

Level: Advanced
Answer:
The 2-bromophenyl group influences both electronic and steric properties:

  • Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilicity at the pyrimidine ring, potentially improving interactions with biological targets (e.g., enzyme active sites) .
  • Steric Effects: Ortho-substitution creates steric hindrance, which may reduce off-target binding compared to para-substituted analogs .

Experimental Validation:

  • Compare IC₅₀ values against analogs (e.g., 3-bromophenyl or trifluoromethylphenyl derivatives) in enzyme inhibition assays .
  • Computational docking studies (e.g., AutoDock Vina) can model steric clashes or favorable π-π interactions .

How can conflicting bioactivity data for structurally similar tetrahydropyrimidines be resolved?

Level: Advanced
Answer:
Contradictions in reported bioactivity often arise from:

  • Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times .
  • Structural Analog Artifacts: Impurities in regioisomers (e.g., 2- vs. 4-sulfanylidene derivatives) may skew results .

Resolution Strategies:

  • Replicate Studies: Use ultra-pure samples (≥98% HPLC purity) and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Metabolite Profiling: LC-MS/MS can identify degradation products that alter activity .

What strategies optimize regioselectivity during cyclization to avoid thione/thiol tautomer interference?

Level: Advanced
Answer:
Regioselectivity is controlled by:

  • Catalyst Choice: Protic acids (e.g., p-toluenesulfonic acid) favor sulfanylidene formation over thione tautomers .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
  • Temperature Gradients: Lower temperatures (≤60°C) minimize tautomerization during cyclization .

Monitoring:

  • Real-time FT-IR tracks C=S bond formation (≈1200 cm⁻¹) .

What are the computational approaches to predict the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • DFT Calculations: Gaussian 09 simulations assess frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., C-2 or C-4 positions) .
  • Charge Density Mapping: AIM analysis identifies electron-deficient regions (e.g., near the bromophenyl group) .

Experimental Correlation:

  • Kinetic studies (e.g., pseudo-first-order reactions with amines) validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.